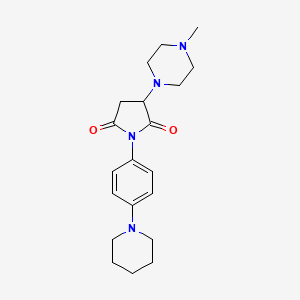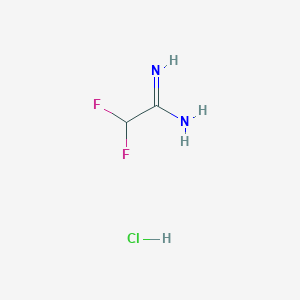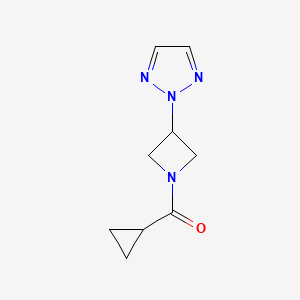![molecular formula C17H26N6OS B2400811 3-甲基-N-(2-(6-(甲硫基)-4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)丁酰胺 CAS No. 946282-62-8](/img/structure/B2400811.png)
3-甲基-N-(2-(6-(甲硫基)-4-(吡咯烷-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is an organic compound with a unique structure that combines a pyrazolopyrimidine core with a butanamide side chain
科学研究应用
In Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its unique reactivity patterns in organic synthesis.
In Biology:
Explored for its potential as a pharmacophore in drug discovery.
Investigated for its biological activity, including antiproliferative effects on certain cancer cell lines.
In Medicine:
Potential lead compound for developing new therapeutic agents.
Studied for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes.
In Industry:
Utilized in the development of advanced materials.
Possible applications in creating specialized polymers or chemical sensors.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the formation of the pyrazolopyrimidine core. A common route involves the reaction of 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine with pyrrolidine under reflux conditions to yield 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine.
Step 2: The second step involves the alkylation of the pyrazolopyrimidine with 3-bromopropylamine to obtain the desired ethyl group linked to the pyrazolopyrimidine ring.
Step 3: Finally, the compound is subjected to N-acylation with 3-methylbutanoyl chloride to yield 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide. This reaction is typically carried out under basic conditions using triethylamine as a base.
Industrial Production Methods: While the detailed industrial production methods for this specific compound are less documented, large-scale synthesis generally follows similar reaction pathways with optimizations for yield and purity. Industrial methods might utilize continuous flow reactors and advanced purification techniques like HPLC.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, which can be transformed into a sulfoxide or sulfone.
Reduction: The nitro functional groups within the pyrazolopyrimidine core can be reduced to amines.
Substitution: The chloro group in precursors can be readily substituted with nucleophiles like amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron powder and acetic acid.
Substitution: Nucleophiles like amines, thiols under basic conditions with solvents like DMF or DMSO.
Major Products:
Oxidation of the methylthio group yields sulfoxides and sulfones.
Reduction leads to amine derivatives.
Substitution reactions produce a range of nucleophile-substituted pyrazolopyrimidines.
作用机制
Mechanism and Effects:
The compound's mechanism of action often involves interaction with specific molecular targets like enzymes or receptors.
It may act as an inhibitor or modulator, affecting the activity of its target proteins.
Molecular Targets and Pathways:
Targets enzymes involved in cellular signaling pathways.
Influences pathways related to cell proliferation, apoptosis, and other vital cellular processes.
相似化合物的比较
4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine
6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine
Various substituted pyrazolopyrimidines with different alkyl or aryl groups.
In sum, 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a compound of significant scientific interest with diverse synthetic routes and broad applications in research, industry, and potentially medicine.
属性
IUPAC Name |
3-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-12(2)10-14(24)18-6-9-23-16-13(11-19-23)15(20-17(21-16)25-3)22-7-4-5-8-22/h11-12H,4-10H2,1-3H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSNBKZODRRDQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/new.no-structure.jpg)
![Methyl 6-acetyl-2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2400734.png)
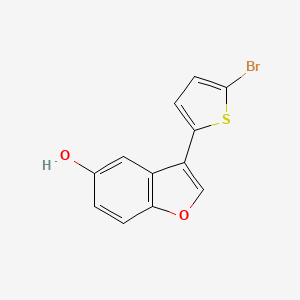
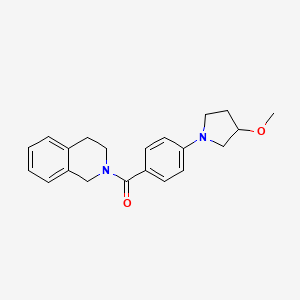
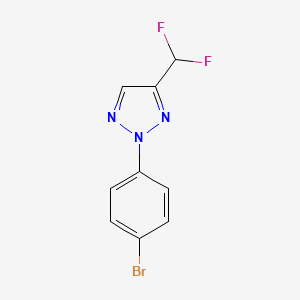
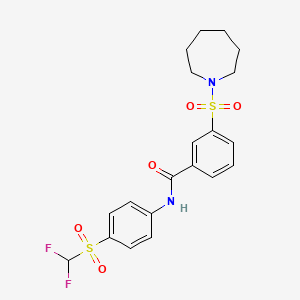

![3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2400744.png)
![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)
![methyl 4-[(3,5-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2400747.png)
![(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2400748.png)
